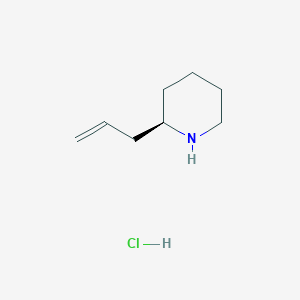

(R)-2-Allylpiperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Stereochemical Studies on Medicinal Agents

- Study Focus : Investigated the X-ray crystal structures of two diastereomers of 3-allyl-1-methyl-4-propionoxypiperidine hydrochloride (allylprodine hydrochloride) to understand their interaction with analgetic receptors. This research helps in comprehending the role of conformation in drug-receptor interactions and the importance of the allyl group in potency and stereoselectivity (Portoghese & Shefter, 1976).

Antifungal Activity of 2-Allylphenol Derivatives

- Research Focus : Explored the synthesis and antifungal activity of 2-allylphenol derivatives against plant pathogens, revealing the potential of these compounds in agricultural applications (Qu et al., 2017).

Preparation of α-Acetonylpiperidines

- Study Area : Demonstrated the transformation of 2,6-disubstituted (alkyl)(allyl)- and diallylpiperidines into α-acetonylpiperidines, including the alkaloid (±)-6-epipinidinone. This chemical process is vital for synthesizing complex organic compounds (Kuznetsov et al., 2007).

Efficient Syntheses of Oncinotine and Neooncinotine

- Research Significance : Developed methods for synthesizing natural alkaloids oncinotine and neooncinotine, using ring-closing metathesis (RCM) reactions involving 2-allylpiperidine. This study contributes to the field of organic synthesis and drug development (Hou et al., 2004).

NMDA Antagonist Activity Study

- Research Area : Investigated the NMDA antagonist activity of a tetrazole-substituted amino acid, focusing on the (-)-2R,4S-isomer, derived from ethyl (+/-)-cis-4-(cyanomethyl)-N-allylpiperidine-2-carboxylate. This research is crucial in understanding neurological functions and potential therapeutic applications (Ornstein et al., 1992).

Enhanced Photocatalytic Activity in BiOCl Synthesis

- Study Focus : Utilized poly(allylamine hydrochloride) in the fabrication of BiOCl materials, showing enhanced photocatalytic activity. This research highlights the role of polyelectrolytes in material science and environmental applications (Zhao et al., 2017).

Diastereoselective Synthesis of Carbapenams

- Research Area : Explored the synthesis of carbapenam derivatives from 3-hydroxypyridine via (2R,5S)-trans-5-acetoxy-2-allylpiperidine, contributing to the field of medicinal chemistry (Tanaka et al., 2002).

Properties

IUPAC Name |

(2R)-2-prop-2-enylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-2-5-8-6-3-4-7-9-8;/h2,8-9H,1,3-7H2;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYYDRWNVMFCFS-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H]1CCCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylprop-2-enamide](/img/structure/B2748867.png)

![4-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B2748868.png)

![1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide](/img/structure/B2748879.png)

![2-(4-methylphenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2748888.png)